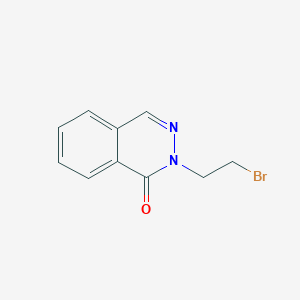

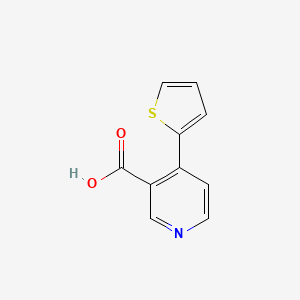

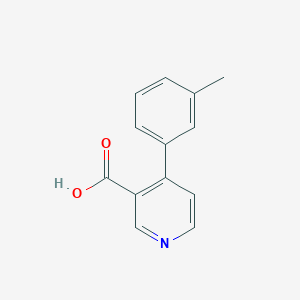

![molecular formula C10H16N2 B3046729 2-{[(Propan-2-yl)amino]methyl}aniline CAS No. 128145-39-1](/img/structure/B3046729.png)

2-{[(Propan-2-yl)amino]methyl}aniline

Overview

Description

Scientific Research Applications

Molecular Interactions and Properties

The study by Krishna and Mohan (2012) explores the molecular interactions between N-methyl aniline and alcohols (propan-1-ol/propan-2-ol), focusing on the dielectric permittivity and other molecular properties. This research provides insights into the behavior of aniline derivatives in binary mixtures, relevant for understanding the fundamental interactions and properties of "2-{[(Propan-2-yl)amino]methyl}aniline" in various solvent environments. The findings highlight the significance of dipole moments, thermodynamic values, and hydrogen bonding in determining the physical characteristics of these mixtures, which could be vital for applications in material science and chemical engineering (Krishna & Mohan, 2012).

Synthesis and Characterization

Saeed et al. (2009) discuss the synthesis and characterization of novel compounds involving aniline derivatives, showcasing the versatility of "2-{[(Propan-2-yl)amino]methyl}aniline" in chemical synthesis. Their work demonstrates the potential for creating a wide range of chemical structures, which could be useful in various research and industrial applications. The structural confirmation through spectroscopic data and X-ray diffraction offers a comprehensive understanding of these compounds, potentially guiding future research in organic chemistry and materials science (Saeed, Hussain, Abbas, & Bolte, 2009).

Electroluminescence and Material Applications

The research by Doi et al. (2003) introduces a novel class of emitting amorphous molecular materials, indicating the potential of aniline derivatives in the development of organic electroluminescent devices. This study underscores the application of "2-{[(Propan-2-yl)amino]methyl}aniline" in creating materials that emit multicolor light, including white, which is crucial for the advancement of display technologies and lighting systems. The findings highlight the importance of such compounds in the field of optoelectronics, offering insights into the design and synthesis of new materials for electronic applications (Doi, Kinoshita, & Okumoto, 2003).

Catalytic Applications

The study by Rao et al. (2014) presents the use of a palladium(II) complex with 2-(methylthio)aniline as an efficient catalyst for Suzuki-Miyaura C-C coupling reactions in water. This research highlights the catalytic capabilities of aniline derivatives, particularly "2-{[(Propan-2-yl)amino]methyl}aniline," in facilitating environmentally friendly chemical reactions. The high efficiency and thermal stability of the catalyst underscore its potential utility in organic synthesis, contributing to the development of greener chemical processes (Rao, Kumar, Bhunia, Singh, & Singh, 2014).

Mechanism of Action

Action Environment

The action, efficacy, and stability of “2-{[(Propan-2-yl)amino]methyl}aniline” can be influenced by various environmental factors . These can include factors such as pH, temperature, and the presence of other molecules or ions in the environment. For example, the compound’s activity could be enhanced or inhibited in certain pH conditions, or it could be more stable at certain temperatures.

properties

IUPAC Name |

2-[(propan-2-ylamino)methyl]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-8(2)12-7-9-5-3-4-6-10(9)11/h3-6,8,12H,7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMZQLDWKPXNCJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50560962 | |

| Record name | 2-{[(Propan-2-yl)amino]methyl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(Propan-2-yl)amino]methyl}aniline | |

CAS RN |

128145-39-1 | |

| Record name | 2-{[(Propan-2-yl)amino]methyl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

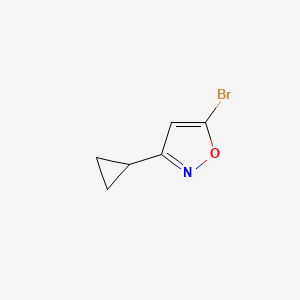

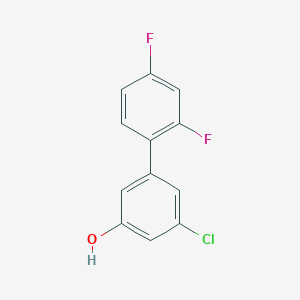

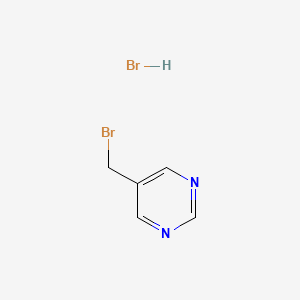

![(S)-Tert-butyl 6-formyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B3046657.png)

![[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B3046660.png)